molecular formula C8H12N8O B5751652 1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole

1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole

Cat. No. B5751652
M. Wt: 236.23 g/mol
InChI Key: XVIJGAOKSCPMAL-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, it has been suggested that 1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole inhibits the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole have been extensively studied. This compound has been found to exhibit low toxicity towards normal cells while exhibiting potent antitumor activity against cancer cells. Moreover, it has been shown to possess antimicrobial activity against a range of bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole is its potential use in medicinal chemistry as an antitumor and antimicrobial agent. Moreover, this compound has potential applications in catalysis and materials science. However, the synthesis of this compound is complex and requires a high level of expertise in organic chemistry. Moreover, the mechanism of action of this compound is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the research on 1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, more research is required to explore the potential applications of this compound in catalysis and materials science. Thirdly, the development of novel synthetic methods for the preparation of this compound may facilitate its use in various fields. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole involves the reaction between ethyl azidoacetate and ethyl 4-azido-2-oxobutanoate, followed by the reduction of the resulting azido ester with sodium borohydride. The final product is obtained by the reaction of the resulting hydrazine with nitrous acid. The synthesis of this compound is complex and requires a high level of expertise in organic chemistry.

Scientific Research Applications

1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Moreover, this compound has been found to exhibit antimicrobial activity against a range of bacterial and fungal strains. Additionally, 1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole has been investigated for its potential use in catalysis and materials science.

properties

IUPAC Name

(Z)-(1-ethyltriazol-4-yl)-(1-ethyltriazol-4-yl)imino-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N8O/c1-3-14-5-7(9-12-14)11-16(17)8-6-15(4-2)13-10-8/h5-6H,3-4H2,1-2H3/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIJGAOKSCPMAL-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)N=[N+](C2=CN(N=N2)CC)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(N=N1)/N=[N+](/C2=CN(N=N2)CC)\[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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